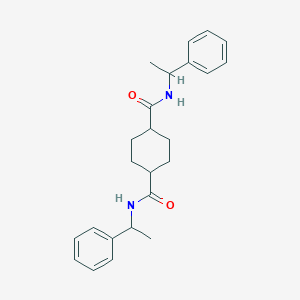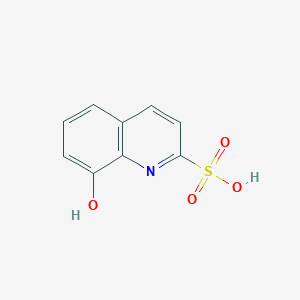![molecular formula C16H14N2 B261539 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole, also known as MAV, is a synthetic compound that belongs to the indole family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
作用机制
The mechanism of action of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole is not fully understood. However, it has been suggested that 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole also inhibits bacterial growth by disrupting cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been shown to have a low toxicity profile in vitro and in vivo. It does not exhibit significant cytotoxicity against normal human cells, indicating its potential as a selective anticancer agent. In addition, 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole include its synthetic accessibility, low toxicity, and potential as a selective anticancer agent. However, its limitations include its low solubility and stability, which may affect its efficacy in vivo. Further studies are needed to optimize the formulation and delivery of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole for clinical use.
未来方向
For 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole research include the optimization of its synthesis and formulation, as well as the evaluation of its efficacy in preclinical and clinical studies. In addition, the potential applications of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole in material science, such as its use as a fluorescent probe or in the development of optoelectronic devices, should be explored. Overall, 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has the potential to be a valuable tool in various fields of research, and further studies are needed to fully understand its properties and applications.
合成方法
The synthesis of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole involves the reaction of 3-acetylindole with pyridine-3-boronic acid, followed by Suzuki-Miyaura coupling with 3-bromostyrene. The final product is obtained by demethylation of the intermediate compound using boron tribromide. The synthesis of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been optimized to increase yield and purity, making it a viable option for large-scale production.
科学研究应用
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, prostate, and lung cancer. 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole also has potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
属性
产品名称 |
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole |
|---|---|
分子式 |
C16H14N2 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
2-methyl-3-(1-pyridin-3-ylethenyl)-1H-indole |
InChI |
InChI=1S/C16H14N2/c1-11(13-6-5-9-17-10-13)16-12(2)18-15-8-4-3-7-14(15)16/h3-10,18H,1H2,2H3 |
InChI 键 |
PBDUQCQMQMXIJG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(=C)C3=CN=CC=C3 |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)C(=C)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)

![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)
![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)


![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)
